molecular formula C16H21N3O3 B3028667 6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one CAS No. 264208-69-7

6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one

Cat. No.: B3028667
CAS No.: 264208-69-7
M. Wt: 303.36
InChI Key: JXVISOHOJNTGTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one (CAS: 264208-69-7) is a quinazoline derivative with the molecular formula C₁₆H₂₁N₃O₃ and a molar mass of 303.36 g/mol . Its physical properties include a predicted density of 1.29 g/cm³, boiling point of 465.7°C, and pKa of 9.04, indicating moderate basicity . This compound is a critical intermediate in synthesizing vandetanib (CAS: 443913-73-3), an FDA-approved tyrosine kinase inhibitor (TKI) for medullary thyroid cancer . Vandetanib’s structure incorporates this quinazolinone core linked to a 4-bromo-2-fluorophenyl group, enabling inhibition of VEGFR, EGFR, and RET kinases .

Properties

IUPAC Name

6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-19-5-3-11(4-6-19)9-22-15-8-13-12(7-14(15)21-2)16(20)18-10-17-13/h7-8,10-11H,3-6,9H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVISOHOJNTGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CNC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453601
Record name 6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)-3,4-dihydroquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264208-69-7
Record name 6-Methoxy-7-[(1-methyl-4-piperidinyl)methoxy]-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=264208-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)-3,4-dihydroquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Methoxylation: Introduction of the methoxy group at the 6th position is usually done using methanol in the presence of a catalyst.

    Attachment of the piperidine moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using 1-methylpiperidine and suitable leaving groups.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.

    Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Formation of quinazolinone aldehydes or acids.

    Reduction: Formation of dihydroquinazolinones.

    Substitution: Formation of various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds similar to 6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one have shown promise in various pharmacological contexts:

Antitumor Activity
Recent studies have demonstrated that quinazoline derivatives exhibit antitumor properties. The modifications in the structure of this compound may enhance its efficacy against specific cancer cell lines. For instance, derivatives with piperidine substituents have been linked to increased cytotoxicity in tumor cells, suggesting that this compound could be investigated for its potential as an anticancer agent .

CNS Activity
The piperidine ring is known for its role in modulating neurotransmitter systems. Compounds with similar structures have been studied for their effects on dopamine and serotonin receptors, which are crucial in treating psychiatric disorders such as depression and anxiety. Preliminary research indicates that this compound may influence these pathways, warranting further investigation into its neuropharmacological effects .

Synthesis and Development

The synthesis of this compound has been documented through various synthetic routes, highlighting its feasibility for large-scale production. Researchers have employed methods such as:

  • Nucleophilic Substitution: Utilizing the methoxy group for targeted modifications.
  • Reflux Techniques: To enhance yields during the synthesis process.

These methods are crucial for developing this compound for further biological testing and potential therapeutic applications .

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal investigated the antitumor effects of quinazoline derivatives on breast cancer cell lines. The research found that compounds structurally similar to this compound exhibited significant cytotoxicity, leading to apoptosis in cancer cells. The study concluded that further exploration of this compound could yield promising results for cancer therapy .

Case Study 2: CNS Modulation

In another study focusing on neuropharmacology, researchers explored the interaction of quinazoline derivatives with serotonin receptors. The findings suggested that modifications to the quinazoline structure could enhance receptor binding affinity, potentially leading to new treatments for mood disorders. This lays the groundwork for investigating this compound's effects on CNS-related conditions .

Mechanism of Action

The mechanism of action of 6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs in Kinase Inhibition

Table 1: Key Structural Analogs Targeting Kinases
Compound Name / ID Substituents Molecular Formula Key Targets IC₅₀ / Activity Reference
Vandetanib (ZD6474) N-(4-bromo-2-fluorophenyl) addition to quinazolinone core C₂₂H₂₄BrFN₄O₂ VEGFR-2, RET, EGFR VEGFR-2: 40 nM; RET: <100 nM; EGFR: 500 nM
Chloro-vandetanib 4-chloro-2-fluorophenyl substituent (vs. bromo in vandetanib) C₂₂H₂₄ClFN₄O₂ VEGFR-2, RET Comparable or superior activity to vandetanib in preclinical models
6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one (Compound 14) 6,7-bis(2-methoxyethoxy) substituents C₁₄H₁₆N₂O₅ EGFR Cytotoxic under hypoxia; synthesized as EGFR inhibitor
4-(3-((4-Chloro-6-methoxyquinazolin-7-yl)oxy)propyl)morpholine (Compound 13) Morpholine-propoxy chain at position 7 C₁₇H₂₁ClN₄O₃ EGFR Enhanced cytotoxicity under hypoxia

Key Insights :

  • Vandetanib ’s bromophenyl and piperidinylmethoxy groups optimize binding to kinase ATP pockets, while its chloro analog shows similar potency, suggesting halogen substitution tolerance .
  • Compound 14 replaces the piperidinylmethoxy group with bis-methoxyethoxy chains, retaining EGFR inhibition but with distinct pharmacokinetics .
  • Compound 13 uses a morpholine-propoxy chain, highlighting the role of oxygen-rich substituents in hypoxia-selective cytotoxicity .

Functional Analogs with Diverse Bioactivities

Table 2: Quinazolinone Derivatives with Non-Kinase Targets
Compound Name / ID Substituents Molecular Formula Biological Activity Reference
6,8-Dibromo-2-phenyl-3-(4-carboxyphenyl)quinazolin-4(3H)-one (Compound 7) 6,8-dibromo; 2-phenyl; 3-(4-carboxyphenyl) C₂₁H₁₂Br₂N₂O₃ Analgesic, anti-inflammatory (vs. indomethacin)
3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-one Triazole-benzyl hybrid at position 3 C₁₈H₁₅N₅O Anticancer (SW620 colon cancer: IC₅₀ <10 μM)
6-Methoxy-7-(triazolylmethoxy)quinazolin-4(3H)-one (Compound 10k) Triazole-3,4,5-trimethoxybenzyl substituent C₂₈H₂₈N₄O₈ Antibacterial (broad-spectrum activity)

Key Insights :

  • Compound 7 demonstrates the versatility of quinazolinones beyond kinase inhibition, showing analgesic and anti-inflammatory effects comparable to indomethacin .
  • Triazole hybrids (e.g., Compound 10k) exhibit antibacterial activity, likely due to enhanced membrane penetration from the triazole moiety .
  • The triazole-benzyl derivative in induces apoptosis in colon cancer cells, suggesting a distinct mechanism from kinase inhibition .

Physicochemical and Pharmacokinetic Comparisons

Table 3: Physicochemical Properties
Compound Name / ID Molecular Weight Solubility Log P pKa Reference
6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one 303.36 g/mol Low (pH-dependent) 4.7* 9.04 (piperidine)
Vandetanib 475.36 g/mol pH-dependent 4.7 5.2 (amine), 9.4 (piperidine)
6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one 310.29 g/mol Moderate 1.2 8.9 (quinazolinone)

Notes:

  • The target compound’s low solubility and high Log P (4.7) reflect its lipophilic piperidine group, necessitating formulation adjustments in drug development .
  • Vandetanib ’s pH-dependent solubility (improved at acidic pH) impacts its bioavailability .

Biological Activity

6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one, a compound belonging to the quinazoline family, has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C16H21N3O3
  • CAS Number : 135470375

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The compound has been evaluated for its efficacy against various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested :
    • MCF7 (breast cancer)
    • A549 (lung cancer)
    • HepG2 (liver cancer)
  • Mechanism of Action :
    • The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells. It has been shown to enhance caspase-3 activity, a critical marker of apoptosis, confirming its role as an apoptosis-inducing agent.
  • IC50 Values :
    • Specific IC50 values for this compound have not been detailed in the available literature; however, related quinazoline derivatives have shown IC50 values ranging from 0.096 μM to over 10 μM against various cancer types .

Comparative Efficacy

A comparative analysis of similar quinazoline derivatives reveals varying degrees of potency against different cancer types:

CompoundCancer TypeIC50 Value (μM)Mechanism
Compound AMCF70.096EGFR inhibition
Compound BHepG22.09CA inhibition
6-Methoxy...MCF7/A549/HepG2TBDApoptosis induction

Study 1: Quinazoline Derivatives in Cancer Therapy

A study published in MDPI explored various quinazoline derivatives for their anticancer properties. The findings suggested that compounds similar to this compound could effectively inhibit tumor growth through multiple pathways, including the inhibition of receptor tyrosine kinases (RTKs) .

Study 2: Molecular Modeling and Activity Refinement

Research involving molecular modeling has indicated that modifications to the quinazoline scaffold can enhance biological activity and solubility. This study focused on optimizing derivatives for improved efficacy against cancer cells, suggesting that structural variations could lead to more potent anticancer agents .

Q & A

Q. What are the synthetic methodologies for preparing 6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one and its derivatives?

The synthesis of quinazolin-4(3H)-one derivatives typically involves multi-step reactions, including nucleophilic substitution, cyclization, and functional group modifications. For example:

  • Step 1 : Condensation of anthranilic acid derivatives with reagents like urea or thiourea to form the quinazolinone core.
  • Step 2 : Introduction of the methoxy and piperidinylmethoxy groups via nucleophilic aromatic substitution (e.g., using Castro–Stephen coupling) or Mitsunobu reactions .
  • Step 3 : Purification via column chromatography and characterization using NMR, HRMS, and HPLC .

Q. How is the compound characterized for purity and structural integrity?

  • HPLC : A validated reverse-phase HPLC method with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) is used to determine purity (>99%) and monitor degradation products .
  • Spectroscopy : 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and FTIR confirm functional groups and stereochemistry.
  • Mass Spectrometry : HRMS (ESI or MALDI-TOF) verifies molecular weight and fragmentation patterns .

Q. What are the solubility and formulation considerations for in vitro studies?

  • Solubility : The compound is poorly soluble in water (<1 mg/mL) but dissolves in DMSO (30 mg/mL) and ethanol (10 mg/mL). For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute in culture media to avoid solvent toxicity .
  • Stability : Store lyophilized powder at -20°C; solutions in DMSO are stable for ≤5 days at 4°C .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

  • SAR Insights :
    • The bromo substituent in Vandetanib (N-(4-bromo-2-fluorophenyl)-...) enhances RET kinase inhibition (IC50_{50} = 40 nM for VEGFR-2).
    • Substituting bromine with chlorine (chloro-vandetanib) retains activity against RET and EGFR but alters pharmacokinetics .

Q. What analytical strategies are recommended for stability studies under forced degradation conditions?

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and photolytic (UV light) conditions.
  • Detection : Use LC-ESI-MS/MS to identify degradants (e.g., demethylated or hydrolyzed products). A validated HPLC method with a detection wavelength of 260 nm ensures sensitivity .

Q. How can molecular docking elucidate the compound’s mechanism of action?

  • Protocol :
    • Protein Preparation : Retrieve target kinase structures (e.g., VEGFR-2, PDB ID: 3VHE) and optimize hydrogen bonding networks.
    • Ligand Docking : Use AutoDock Vina to predict binding poses. Focus on interactions with catalytic residues (e.g., Lys868 in VEGFR-2).
    • Validation : Compare docking scores with experimental IC50_{50} values to validate models .

Q. What in vitro assays are suitable for evaluating kinase inhibition?

  • Kinase Assays : Use fluorescence-based (e.g., ADP-Glo™) or radiometric (33P ^{33} \text{P}-ATP) assays to measure inhibition of VEGFR-2, EGFR, or RET.
  • Cell Proliferation : Treat thyroid cancer cell lines (e.g., TT cells) with 0.1–10 µM compound for 72 hours; quantify viability via MTT assay .

Q. How are degradation pathways identified during formulation development?

  • Stress Testing : Expose the compound to heat (60°C), humidity (75% RH), and light (ICH Q1B conditions).
  • LC-MS Analysis : Identify major degradants (e.g., cleavage of the piperidinylmethoxy group) and propose degradation mechanisms (hydrolysis, oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.